molecular formula C₁₄H₁₅O₃P B019603 Dibenzyl hydrogen phosphite CAS No. 538-60-3

Dibenzyl hydrogen phosphite

Cat. No. B019603
CAS RN: 538-60-3
M. Wt: 262.24 g/mol
InChI Key: DYUGVWSETOTNKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dibenzyl hydrogen phosphite is used in the synthesis of aminophosphonic acids from aldimines through the addition followed by selective removal of p-methylbenzyl groups, facilitating the synthesis of aminophosphonic acids with sensitive groups to hydrolysis and hydrogenation (LukszoJan et al., 1978). It is also employed as a highly reactive reagent for the efficient phosphorylation of protected serine derivatives in peptides (Perich & Johns, 1988).

Molecular Structure Analysis

The molecular structure of dibenzyl hydrogen phosphite complexes can be quite intricate. For instance, dibenzyltin phosphinate complexes were synthesized, demonstrating stabilization through intramolecular hydrogen bonding, with their structure confirmed by X-ray analysis (Swamy et al., 1998).

Chemical Reactions and Properties

Dibenzyl hydrogen phosphite participates in various chemical reactions, including the synthesis of casein-related peptides and phosphopeptides through efficient 'phosphite-triester' phosphorylation (Perich & Johns, 1990). Novel phosphinite bridged dinuclear ruthenium(II) arene complexes have been synthesized using dibenzyl N, N-diethylphosphoramidite, demonstrating catalytic activity in transfer hydrogenation of aromatic ketones (Aydemir et al., 2010).

Physical Properties Analysis

The synthesis and reactivity of benzylphosphino- and α-methylbenzyl(N,N-dimethyl)amine-boranes reveal insights into the physical properties of compounds related to dibenzyl hydrogen phosphite, such as their behavior in catalytic hydrogenation and reactions with water and hydrogen (Heiden et al., 2011).

Chemical Properties Analysis

Dibenzyl hydrogen phosphite serves as a precursor in various syntheses, highlighting its chemical versatility. Its role in the preparation of glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite illustrates its utility in creating effective routes to glycosyl phosphates, nucleotides, and glycosides (Sim et al., 1993).

Scientific Research Applications

  • Synthesis of Aminophosphonates : It is used in the synthesis of aminophosphonates from aldimines, facilitating the removal of p-methylbenzyl groups and nitrogen substituents to yield free NH2 groups (LukszoJan, KowalikJanusz, & MastalerzPrzemyslaw, 1978).

  • Phosphorylation of Peptides : Dibenzyl N,N-diethylphosphoramidite, a derivative, efficiently phosphorylates protected serine derivatives and peptides, yielding high yields of O-phosphoseryl tripeptide (J. Perich & R. Johns, 1990).

  • Facile Access to Phosphonates : Dibenzyl (lithiomethyl)phosphonate and dibenzyl (lithiodifluoromethyl)phosphonate facilitate easy access to phosphonates with benzyl ester protecting groups, simplifying phosphonate ester deprotection through hydrogenolysis (Berkowitz, Bhuniya, & Peris, 1999).

  • Phosphorylation of Serine-Containing Peptides : Another study highlights its use as a highly reactive reagent for the efficient phosphorylation of serine-containing peptides (J. Perich & R. Johns, 1988).

  • Phosphorylation of Alcohols : Dibenzyl hydrogen phosphite is also used in a new method for phosphorylating alcohols with bromine, leading to various alkyldihydrogen phosphates in good yields (T. Mukaiyama, Hajime Kouda, & K. Kodera, 1966).

  • Synthesis of Aminobisphosphonate : A new synthesis method using dibenzylamine bisphosphonate was developed to create aminobisphosphonate, an important compound in this field (D. Kantoci, J. Denike, & W. Wechter, 1996).

  • Conversion of Alcohols into Dibenzyl Phosphorotriesters : It's used in a new and efficient procedure for converting alcohols into their dibenzyl phosphorotriesters, providing a near-quantitative method for alkyl dibenzyl phosphate preparation (J. Perich & R. Johns, 1987).

  • Enantioselective Rh-Catalyzed Hydrogenations : It is used in Rh-catalyzed hydrogenations with heterocombinations of pentafluorobenzyl- and methoxybenzyl-derived binaphthyl phosphites, showing high enantioselectivity (Benita Lynikaite et al., 2008).

  • Synthesis of Glycosyl Phosphites : It is instrumental in developing an effective route to glycosyl phosphates, sugar nucleotides, and glycosides (M. Sim, H. Kondo, & Chi‐Huey Wong, 1993).

Safety And Hazards

Dibenzyl hydrogen phosphite is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and to use only in a well-ventilated area . It is incompatible with strong oxidizing agents .

Future Directions

While there is limited information available on the future directions of Dibenzyl hydrogen phosphite, it continues to be used in various chemical reactions and studies . As our understanding of its properties and potential applications continues to grow, it is likely that new uses and methods of synthesis will be discovered.

properties

IUPAC Name

dibenzyl hydrogen phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUGVWSETOTNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871270
Record name Dibenzyl hydrogen phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzyl hydrogen phosphite

CAS RN

538-60-3
Record name Benzyl phosphite (C7H7O)2(HO)P
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
FR Atherton, HT Openshaw, AR Todd - Journal of the Chemical …, 1945 - pubs.rsc.org
… We have prepared it by the action of chlorine on dibenzyl hydrogen phosphite (I) in an inert … inert solvent obtained by chlorinating dibenzyl hydrogen phosphite reacts readily with amines…
Number of citations: 9 pubs.rsc.org
HG Cook, H McCombie, BC Saunders - Journal of the Chemical …, 1945 - pubs.rsc.org
… 382, who showed that the unstable dibenzyl hydrogen phosphite could be converted through the unstable chlorophosphonate into the stable aminophosphonate) . …
Number of citations: 16 pubs.rsc.org
HG Cook, JD Ilett, BC Saunders, GJ Stacey… - Journal of the …, 1949 - pubs.rsc.org
… When, however, a mixture of the amine, dibenzyl hydrogen phosphite, and trichlorobromomethane was used (cf. Atherton and Todd, J., 1947, 674) a good yield of the amino…
Number of citations: 59 pubs.rsc.org
I MUIRHEAD - Annals of Applied Biology, 1949 - Wiley Online Library
… diiodoacetylene, using ammonia and dibenzyl hydrogen phosphite. Both these halogen … is easier to prepare and purify than dibenzyl hydrogen phosphite, was used. The substance …
Number of citations: 11 onlinelibrary.wiley.com
C Huang, A Gjelstad, S Pedersen-Bjergaard - Journal of membrane …, 2017 - Elsevier
… , tributyl phosphite (TBP), diphenyl hydrogen phosphite, dibenzyl hydrogen phosphite, triphenyl phosphite, triisodecyl phosphite, triethyl phosphate, … Dibenzyl hydrogen phosphite …
Number of citations: 55 www.sciencedirect.com
SO Li, RE Eakin - Journal of the American Chemical Society, 1955 - ACS Publications
… used from dibenzyl hydrogen phosphite and sulfuryl chloride according to the published procedure.24 V-Dibenzylphosphoryl Amino Acid Methyl Esters.—The compounds were …
Number of citations: 23 pubs.acs.org
K Inaishi, T Nakaya, M Imoto - Die Makromolekulare Chemie …, 1975 - Wiley Online Library
… Dibenzyl chlorophosphonate was prepared by the reaction of dibenzyl hydrogen phosphite with chlorine in carbon tetrachloride at - 10C or below. Dibenzyl hydrogen phosphite was …
Number of citations: 12 onlinelibrary.wiley.com
SO Li - Journal of the American Chemical Society, 1952 - ACS Publications
… ammonia-free chloroform solution at 0 was added triethylamine (1 mole)followed by slow addition, with stirring, of DBPC1 (1 mole) (freshly prepared from dibenzyl hydrogen phosphite …
Number of citations: 21 pubs.acs.org
PE Verkade, LJ Stegerhoek, S Mostert Pzn - Croatica Chemica Acta, 1957 - hrcak.srce.hr
… In order to prepare this compound, dibenzyl hydrogen phosphite is oxidized with sulphuryl chloride to dibenzyl chlorophosphate (= dibenzyl phosphorochloridate), and the latter in the …
Number of citations: 2 hrcak.srce.hr
G Sosnovsky, EH Zaret - The Journal of Organic Chemistry, 1969 - ACS Publications
… Thus a solution of 14 g (0.094 mol) of sulfuryl chloride in 50 ml of CC14 was added under nitrogen at 16-19 to a solution of 26.2 g (0.1 mol) of dibenzyl hydrogen phosphite in 300 ml of …
Number of citations: 41 pubs.acs.org

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